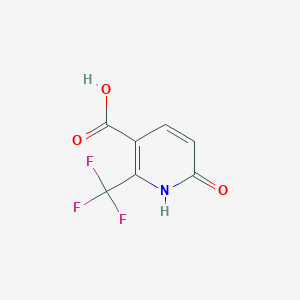

6-Hydroxy-2-(trifluoromethyl)nicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Hydroxy-2-(trifluoromethyl)nicotinic acid is a chemical compound with the molecular formula C7H4F3NO3 and a molecular weight of 207.11 g/mol It is a derivative of nicotinic acid, characterized by the presence of a hydroxyl group at the 6th position and a trifluoromethyl group at the 2nd position on the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-6-(trifluoromethyl)nicotinic acid with a hydroxylating agent under specific conditions . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the hydroxylation process.

Industrial Production Methods

Industrial production of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Analyse Des Réactions Chimiques

Types of Reactions

6-Hydroxy-2-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxyl group may yield 6-oxo-2-(trifluoromethyl)nicotinic acid, while reduction may produce 6-amino-2-(trifluoromethyl)nicotinic acid derivatives .

Applications De Recherche Scientifique

6-Hydroxy-2-(trifluoromethyl)nicotinic acid has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been studied as inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) function . The compound acts by binding to conserved regions within the RNase H domain, inhibiting both the polymerase and RNase H functions, which are crucial for viral replication .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Hydroxy-6-(trifluoromethyl)pyridine-3-carboxylic acid: Similar structure with a hydroxyl group at the 2nd position and a trifluoromethyl group at the 6th position.

6-Methyl-4-(trifluoromethyl)nicotinic acid: Contains a methyl group instead of a hydroxyl group at the 6th position.

2-[3-(trifluoromethyl)phenoxy]nicotinic acid: Features a phenoxy group instead of a hydroxyl group.

Uniqueness

6-Hydroxy-2-(trifluoromethyl)nicotinic acid is unique due to the specific positioning of the hydroxyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and interact with particular biological targets, making it valuable for various applications .

Activité Biologique

6-Hydroxy-2-(trifluoromethyl)nicotinic acid (6-HF2TNA) is a fluorinated derivative of nicotinic acid notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its unique structural features, which include a hydroxyl group at the sixth position and a trifluoromethyl group at the second position of the pyridine ring. The following sections detail its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C_7H_6F_3N_1O_3

- Molecular Weight : 207.11 g/mol

The structural characteristics of 6-HF2TNA contribute significantly to its biological interactions and pharmacological potential.

Enzyme Inhibition

Research indicates that 6-HF2TNA may act as a non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial in the NAD salvage pathway. This pathway is essential for maintaining cellular levels of NAD+, a molecule involved in various cellular processes such as energy metabolism, cell signaling, and DNA repair. By inhibiting NAMPT, 6-HF2TNA could potentially influence these processes and be relevant in diseases associated with NAD+ dysregulation.

The mechanism by which 6-HF2TNA inhibits NAMPT involves direct interaction with the enzyme's active site, which may alter its conformation and reduce its activity. This inhibition can lead to decreased NAD+ levels, thereby affecting cellular metabolism and survival.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Preliminary studies suggest that derivatives of 6-HF2TNA exhibit varying degrees of antibacterial activity against several pathogenic bacteria. For instance, certain derivatives demonstrated significant inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae, with effective concentrations as low as 0.016 mM .

Case Study: Antimicrobial Testing

A recent study evaluated the antimicrobial efficacy of various nicotinic acid derivatives, including 6-HF2TNA, against clinically relevant strains:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| NC3 | Pseudomonas aeruginosa | 0.016 mM |

| NC5 | Staphylococcus aureus | 0.03 mM |

| NC4 | Candida albicans | <1 mM |

These findings underscore the potential of 6-HF2TNA derivatives in combating antibiotic-resistant pathogens .

Potential Therapeutic Applications

The biological activities of 6-HF2TNA extend beyond enzyme inhibition and antimicrobial effects. Its role in cancer research has been explored, where it may exhibit anti-tumor activity in specific cancer cell lines. However, the precise mechanisms underlying these effects are still under investigation.

Research Applications

Propriétés

IUPAC Name |

6-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)5-3(6(13)14)1-2-4(12)11-5/h1-2H,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSINKYEUOBDEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.